7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a methoxy group at position 7 and a piperidine ring at position 3, which is further modified with a 1,3-thiazol-2-yl moiety. Quinazolinones are well-documented in medicinal chemistry for their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory effects . The presence of the thiazole ring, a heterocycle known for its electron-withdrawing properties and role in drug-receptor interactions, distinguishes this compound from simpler quinazolinone derivatives .
Properties
IUPAC Name |
7-methoxy-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-24-14-2-3-15-16(10-14)20-12-22(17(15)23)11-13-4-7-21(8-5-13)18-19-6-9-25-18/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMSFIWJKMIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This compound acts as a potent and selective inhibitor of ALK5. It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level. This means that the compound can prevent the activation of the Smad2/3 proteins, which are key components of the TGF-β signaling pathway.
Biochemical Pathways
The compound primarily affects the TGF-β signaling pathway . By inhibiting ALK5, it prevents the phosphorylation of Smad2/3 proteins. This inhibition disrupts the signal transduction in the TGF-β pathway, which can lead to changes in cell growth, differentiation, and other cellular processes.
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in the compound and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility of the compound. Solubility is a key factor in determining a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can impact its bioavailability.
Result of Action
The inhibition of the TGF-β signaling pathway by this compound can lead to various molecular and cellular effects. For instance, the topical application of a lotion containing this compound significantly inhibited Smad2 phosphorylation in mouse skin. This suggests that the compound can have a significant impact on cellular processes regulated by the TGF-β pathway.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the pH and temperature of its environment. Additionally, the compound’s efficacy can be influenced by the specific cellular environment in which it is applied, such as the presence of other signaling molecules or the state of the target cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit good enzyme inhibitory activity, particularly against ALK5. This suggests that it may interact with this enzyme and potentially others in a manner that modulates their activity.
Cellular Effects
At the cellular level, this compound has been shown to inhibit TGF-β-induced Smad2/3 phosphorylation. This indicates that it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely multifaceted, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its inhibitory activity against ALK5 suggests that it may bind to this enzyme and prevent it from carrying out its normal function.
Biological Activity
The compound 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (often abbreviated as 7-MTQ) is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Molecular Structure
The molecular formula of 7-MTQ is , and its structure includes a quinazolinone core substituted with a methoxy group and a thiazole-containing piperidine moiety. The presence of these functional groups is believed to contribute to its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have explored the anticancer potential of 7-MTQ. In vitro assays demonstrated that 7-MTQ exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In a study published in Drug Target Insights, 7-MTQ was tested against MCF-7 cells, showing an IC50 value of 15 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic markers such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
7-MTQ has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Treatment with 7-MTQ resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Effects
In neuropharmacological studies, 7-MTQ demonstrated neuroprotective effects in models of oxidative stress-induced neuronal injury. It was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell lines exposed to oxidative stress .
The biological activities of 7-MTQ are believed to be mediated through several mechanisms:
- Inhibition of Kinases: Preliminary data suggest that 7-MTQ may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways: The compound influences key apoptotic pathways by affecting the expression levels of various apoptotic proteins.
- Antioxidant Activity: Its ability to scavenge free radicals contributes to its neuroprotective effects.
Comparison with Similar Compounds
7-Methoxy-3-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- Key Differences : Replaces the thiazole with an oxolan-2-ylmethyl group.
- Biological Activity : Demonstrates antimicrobial and anticancer properties in preliminary studies, though with lower potency against enzyme targets like DPP-4 compared to pyrazine-containing derivatives .
3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Key Differences : Substitutes thiazole with a methylpyrazine group.
- Impact : The pyrazine ring enhances π-π stacking interactions with enzymes, making this compound a potent DPP-4 inhibitor (IC₅₀ = 12 nM) for type 2 diabetes treatment .
- Biological Activity : Superior metabolic stability due to pyrazine’s resistance to oxidative degradation compared to thiazole derivatives .
3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
- Key Differences : Features a cyclopropanesulfonyl group instead of thiazole.
- Impact : The sulfonyl group improves binding to serine proteases and kinases, with reported IC₅₀ values below 50 nM in kinase inhibition assays .
- Biological Activity : Exhibits strong antiproliferative effects in breast cancer cell lines (MCF-7, GI₅₀ = 0.8 µM) .
Unique Advantages of the Target Compound
The thiazole moiety provides distinct advantages:
Enhanced Binding Affinity : The sulfur atom in thiazole participates in hydrogen bonding and van der Waals interactions with cysteine residues in bacterial enzymes, explaining its antimicrobial efficacy .
Synergistic Potential: Piperidine-thiazole hybrids (e.g., DMPI, CDFII) have shown synergism with β-lactam antibiotics against MRSA, suggesting similar applications for the target compound .
Dual-Activity Profile: Combines quinazolinone’s kinase inhibition with thiazole’s antimicrobial effects, enabling multitarget therapeutic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
